![molecular formula C25H17ClF3NO7S2 B3035279 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate CAS No. 306979-62-4](/img/structure/B3035279.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate
Overview
Description
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate is a useful research compound. Its molecular formula is C25H17ClF3NO7S2 and its molecular weight is 600 g/mol. The purity is usually 95%.
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Scientific Research Applications
Agrochemicals
Trifluoromethylpyridines (TFMPs) and their derivatives find significant use in crop protection. Specifically, they help safeguard crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, over 20 new TFMP-containing agrochemicals have received ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives also play a role in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are currently undergoing clinical trials. The fluorine atom’s properties, coupled with the pyridine structure, contribute to their efficacy. Expect further novel applications of TFMP in this field .
Veterinary Products
Two veterinary products containing TFMP derivatives have been granted market approval. These compounds serve various purposes in veterinary medicine, highlighting their versatility and potential for further exploration .
Biocatalysis
The catalytic abilities of TFMP derivatives have been explored in biocatalytic processes. For instance, mycelia obtained from certain sources have been evaluated for their capacity to bioreduce compounds like 3,5-bis(trifluoromethyl)phenyl acetate (3,5-BTAP) .
Synthesis of 1,2,4-Triazoles
Regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles has been achieved using TFMP derivatives. This method provides access to valuable heterocyclic compounds with potential applications in various fields .
Analgesic Potential
While not extensively studied, some derivatives of TFMPs have shown analgesic potential. Further research is needed to explore their efficacy and mechanisms of action .
properties
IUPAC Name |
[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-methoxybenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF3NO7S2/c1-35-17-7-10-20(11-8-17)39(33,34)37-22-12-9-18(14-23(22)38(31,32)19-5-3-2-4-6-19)36-24-21(26)13-16(15-30-24)25(27,28)29/h2-15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKWQIUTIVCJBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF3NO7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113521 | |
Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate | |
CAS RN |
306979-62-4 | |
Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306979-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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